An In-Depth Technical Guide to 5-Methoxyisophthalic Acid (CAS 46331-50-4): Properties, Synthesis, and Applications in Advanced Material and Chemical Synthesis
An In-Depth Technical Guide to 5-Methoxyisophthalic Acid (CAS 46331-50-4): Properties, Synthesis, and Applications in Advanced Material and Chemical Synthesis
Executive Summary: 5-Methoxyisophthalic acid (CAS: 46331-50-4) is an aromatic dicarboxylic acid that has emerged as a crucial and versatile building block in modern chemistry.[1] Characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5, its unique structure imparts valuable properties for a range of applications. While not typically an active pharmaceutical ingredient itself, it serves as a foundational scaffold and a key organic linker in the synthesis of advanced materials, including coordination polymers, Metal-Organic Frameworks (MOFs), and high-performance polymers.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its chemical properties, synthesis, characterization methods, and significant applications, with a focus on the causality behind its utility in these fields.
Core Chemical and Physical Properties
5-Methoxyisophthalic acid is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.[3][4] The presence of two carboxylic acid groups makes it a Brønsted-Lowry acid and enables it to act as a bidentate or polydentate ligand in coordination chemistry. The electron-donating methoxy group subtly modulates the electronic properties of the aromatic ring and can influence the geometry and reactivity of the molecule, making it a valuable component in the rational design of new materials.[1]
| Property | Value | Source(s) |
| CAS Number | 46331-50-4 | [2][3] |
| Molecular Formula | C₉H₈O₅ | [2][3][5] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| Melting Point | 270-280 °C | [2][5][6] |
| Appearance | White to Almost white powder to crystal | [3] |
| Solubility | Soluble in Methanol | [3] |
| Synonyms | 5-Methoxy-1,3-benzenedicarboxylic acid, MeO-H₂ip | [2][5][6] |
| InChI Key | POSMIIJADZKUPL-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Characterization
A reliable synthesis and robust characterization are fundamental to ensuring the quality and suitability of 5-methoxyisophthalic acid for its intended applications. The protocols for its creation and validation form a self-validating system, ensuring that the material used in subsequent, more complex syntheses is of high purity and confirmed identity.
Synthesis Pathway
A common and effective laboratory-scale synthesis of 5-methoxyisophthalic acid involves the oxidation of its corresponding dimethyl ester, dimethyl 5-methoxyisophthalate. This precursor is more readily available or synthesized. The oxidation of the methyl groups to carboxylic acids is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a pyridine-water solvent system. Pyridine acts as a base and solvent, facilitating the reaction.
The causality behind this choice is rooted in the stability of the aromatic ring to permanganate under these conditions, which selectively oxidizes the benzylic methyl groups. An acidic workup is then required to protonate the carboxylate salts formed during the reaction, yielding the final dicarboxylic acid product.
Spectroscopic Profile for Structural Validation
Confirming the identity and purity of synthesized 5-methoxyisophthalic acid is critical. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~13 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).~8 ppm (multiplet, 3H): Aromatic protons (Ar-H).~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃). | The chemical shifts are characteristic of the electronic environment of each proton. The broadness of the COOH peak is due to hydrogen bonding and exchange. |
| ¹³C NMR | ~166 ppm: Carbonyl carbons (-C OOH).~160 ppm: Aromatic carbon attached to the methoxy group (C -OCH₃).~118-132 ppm: Other aromatic carbons.~56 ppm: Methoxy carbon (-OC H₃). | Provides a map of the unique carbon environments within the molecule. |
| FT-IR | 2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1600 cm⁻¹: C=C stretches of the aromatic ring.~1250 cm⁻¹: C-O stretch of the aryl ether. | Infrared spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[7] |
| Mass Spec. | Molecular Ion [M]⁺: m/z = 196.16 (or [M-H]⁻ in negative mode). | Electron Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound by detecting the mass of the parent molecule and its fragments.[7] |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Key Applications in Research and Development
The utility of 5-methoxyisophthalic acid stems from its bifunctional nature as a carboxylic acid and its rigid aromatic core, making it an ideal candidate for constructing larger, well-defined molecular architectures.
Organic Linker for Coordination Polymers and MOFs
The most prominent application of 5-methoxyisophthalic acid is as an organic linker (or "strut") in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Upon deprotonation, the two carboxylate groups can coordinate to metal ions or clusters, forming extended one-, two-, or three-dimensional networks.
Causality: The defined angle (120°) between the carboxylate groups on the isophthalate core provides geometric predictability, allowing scientists to design and target specific network topologies. The methoxy group can influence the framework's properties by:
-
Modulating Pore Environment: Introducing a different functional group into the pores can alter absorption and separation characteristics.
-
Tuning Electronic Properties: The electron-donating nature of the methoxy group can affect the catalytic or photophysical properties of the resulting MOF.
Published research has demonstrated its use in synthesizing various coordination polymers, such as [Cd₂(MeO-ip)₂(bpp)₂]n·nH₂O and [Ni(MeO-ip)(bpp)(H₂O)]n·nH₂O, where 'bpp' is 1,3-di(4-pyridyl)propane.[2]
Monomer for High-Performance Polymers
5-Methoxyisophthalic acid serves as a monomer in the synthesis of specialty polymers like polyesters, polyamides, and poly(ether ketone)s.[1]
Causality: The rigid aromatic backbone of the isophthalic acid unit imparts thermal stability and mechanical strength to the resulting polymer chain.[1] The dicarboxylic acid functionality allows for step-growth polymerization with corresponding diols or diamines. The methoxy group can improve solubility in organic solvents, aiding in polymer processing, and can enhance specific properties of the final material.
Scaffold for Drug Discovery
While 5-methoxyisophthalic acid itself is not typically the active molecule, its rigid, functionalized scaffold is of significant interest in medicinal chemistry. The isophthalic acid core is present in various biologically active compounds. For instance, related substituted isophthalic acids have been shown to be competitive inhibitors of enzymes like bovine liver glutamate dehydrogenase.[8]
Field Insight: In drug discovery, such scaffolds are considered "privileged structures" because they can be readily modified to interact with a variety of biological targets. The carboxylic acid groups can be converted to esters, amides, or other functional groups to tune properties like cell permeability, target binding affinity, and metabolic stability. The methoxy group provides an additional point for modification or for influencing binding interactions. For example, derivatives of the structurally related trimethoxybenzoic acid have been investigated as potential bacterial efflux pump inhibitors.[9]
Experimental Protocol: Conceptual Solvothermal Synthesis of a MOF
This protocol provides a representative, self-validating workflow for using 5-methoxyisophthalic acid to synthesize a coordination polymer.
Objective: To synthesize a crystalline Metal-Organic Framework using 5-methoxyisophthalic acid and zinc nitrate hexahydrate.
Materials:
-
5-Methoxyisophthalic acid (CAS 46331-50-4), 97%+ purity
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Scintillation vial with Teflon-lined cap
Methodology:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 19.6 mg (0.1 mmol) of 5-methoxyisophthalic acid in 10 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Metal Salt Addition: To the solution from Step 1, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate. A clear solution should be maintained.
-
Assembly: Tightly cap the vial. The integrity of the Teflon liner is crucial to prevent leakage under pressure.
-
Solvothermal Reaction: Place the vial in a programmable laboratory oven. Heat to 100 °C over 2 hours and hold at this temperature for 24 hours.
-
Cooling: Allow the oven to cool slowly to room temperature over a period of 12 hours. Slow cooling is critical for the formation of high-quality single crystals.
-
Product Isolation: Carefully decant the mother liquor (DMF). Wash the resulting crystalline solid by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Solvent Exchange: Decant the DMF and add 10 mL of methanol. Allow the crystals to soak for 24 hours to exchange the high-boiling DMF from the pores.
-
Drying & Validation: Decant the methanol and dry the crystalline product under vacuum. The identity and crystallinity of the product should be confirmed using Powder X-Ray Diffraction (PXRD) and its thermal stability assessed via Thermogravimetric Analysis (TGA).
Safety and Handling
As a laboratory chemical, 5-methoxyisophthalic acid requires proper handling to minimize risk.
| Hazard Category | Information and Precautions | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][10] |
| Signal Word | Warning | [3][11] |
| Personal Protective Equipment (PPE) | Eye Protection: Safety glasses or goggles.Hand Protection: Chemical-resistant gloves (e.g., nitrile).Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a Type N95 (US) dust mask is recommended. | [2][11] |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | [3][11] |
| Incompatibilities | Strong oxidizing agents. | [11] |
| First Aid | Skin Contact: Wash with plenty of soap and water. Seek medical advice if irritation occurs.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [3][11] |
Conclusion and Future Outlook
5-Methoxyisophthalic acid is a quintessential example of a foundational molecule whose value is realized in its application as a building block. Its well-defined structure, predictable reactivity, and the influence of its methoxy substituent make it an indispensable tool for material scientists creating bespoke MOFs and polymers, and for medicinal chemists designing novel therapeutic agents. Future research will likely focus on leveraging this linker to create increasingly complex and functional materials with tailored catalytic, separation, and biomedical properties, further solidifying its role at the core of advanced chemical synthesis.
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624.[12]
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MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. Retrieved from [Link][14]
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MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link][9]
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Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid. Retrieved from [17]
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